molecular formula C10H9ClO2 B3394263 6-Chloro-7-methyl-chroman-4-one CAS No. 102541-24-2

6-Chloro-7-methyl-chroman-4-one

Cat. No. B3394263
CAS RN: 102541-24-2
M. Wt: 196.63 g/mol
InChI Key: ABNQLTZOCRGBPC-UHFFFAOYSA-N
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Description

6-Chloro-7-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .


Synthesis Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This review focuses on the major synthetic methods of preparation reported on chroman-4-one derivatives from 2016 to 2021 .


Molecular Structure Analysis

The chroman-4-one framework is a fusion of benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone and chromenone . The absence of C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and associated with diverse biological activities .


Chemical Reactions Analysis

Chroman-4-one acts as a building block in medicinal chemistry for isolation, designing and synthesis of novel lead compounds . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .


Physical And Chemical Properties Analysis

The empirical formula of 6-Chloro-7-methyl-chroman-4-one is C10H9ClO2 . Its molecular weight is 219.62 .

Scientific Research Applications

Palladium Detection

6-Chloro-7-methyl-chroman-4-one derivatives are useful in the spectrophotometric determination of palladium. Kaur et al. (2022) found that 6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one forms a sensitive yellow complex with palladium in sodium bicarbonate solution, allowing for accurate palladium quantification in various samples, including Pd-charcoal catalysts, alloys, and water, showcasing its potential in analytical chemistry applications Kaur, Agnihotri, & Agnihotri, 2022.

Synthetic Utility in Organic Chemistry

Bello et al. (2010) demonstrated the utility of methyl 4-chloro-2-butynoate, a related chlorochromanone, in synthesizing a variety of substituted chromenes and quinolines through a modified Morita-Baylis-Hillman reaction. This showcases the role of chlorochromanones in facilitating the synthesis of complex organic structures, highlighting their importance in drug development and material science Bello, Ruíz-Rodríguez, Albericio, Ramón, & Lavilla, 2010.

Fluorescent Borondifluoride Complexes

Singh et al. (2013) explored the synthesis and characterization of luminescent N,O-chelated chroman-BF2 complexes derived from 6-Chloro-7-methyl-chroman-4-one. These complexes exhibit significant fluorescence, making them of interest for applications in optical materials and fluorescent probes Singh, Yadav, Gupta, Pandey, & Pandey, 2013.

Bioactive Compounds Synthesis

Recent advances in the chemistry of chroman-4-one derivatives, as reviewed by Emami and Ghanbarimasir (2015), illustrate the chroman-4-one scaffold's critical role in drug discovery. This includes the synthesis of bioactive compounds with potential therapeutic applications, underlining the importance of 6-Chloro-7-methyl-chroman-4-one and its derivatives in medicinal chemistry Emami & Ghanbarimasir, 2015.

Safety and Hazards

It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling 6-Chloro-7-methyl-chroman-4-one . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will give leads to the chemistry community .

properties

IUPAC Name

6-chloro-7-methyl-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-6-4-10-7(5-8(6)11)9(12)2-3-13-10/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABNQLTZOCRGBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=O)CCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-7-methyl-chroman-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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